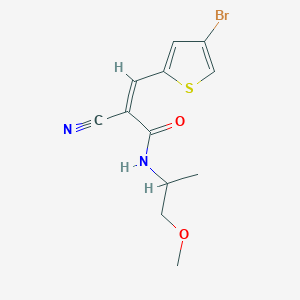
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H13BrN2O2S and its molecular weight is 329.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring , a cyano group , and a methoxypropanamide moiety , which contribute to its chemical reactivity and biological properties. The presence of the bromine atom on the thiophene ring is significant as it can influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity . For instance, chalcone derivatives containing methoxy groups have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) and mouse breast cancer cells (Luc-4T1) .
In one study, the introduction of a methoxy group was associated with enhanced cytotoxicity, leading to lower cell viability percentages compared to control compounds. The following table summarizes the effects of related compounds on cell viability:
| Compound | Cell Viability (Luc-4T1) (%) | Cell Viability (MDA-MB-231) (%) |
|---|---|---|
| 3a | 52.5 ± 11.9 | 49.7 ± 12.7 |
| 3b | 64.3 ± 15.6 | 30.9 ± 8.3 |
| 5-FU | 88.5 ± 0.6 | 64.0 ± 11.6 |
These results suggest that modifications in the structure, such as the addition of bromine or methoxy groups, can enhance biological activity against cancer cells.
The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptotic pathways. Studies have shown that related compounds can induce apoptosis by upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic genes such as Bcl2 . Molecular docking studies further suggest that these compounds may inhibit key proteins involved in cell survival signaling pathways, including EGFR and cIAP1 .
Anti-inflammatory Activity
In addition to anticancer properties, there is emerging evidence that compounds similar to this compound may possess anti-inflammatory activity. For example, chalcone derivatives have been reported to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammation . The presence of specific functional groups appears crucial for this inhibitory activity.
Case Studies
- Chalcone Derivatives : A study evaluating various chalcone derivatives found that those with methoxy substitutions exhibited significant cytotoxicity against breast cancer cell lines, indicating a potential therapeutic application for similar compounds .
- MPO Inhibition : Another investigation highlighted that certain aminochalcones demonstrated potent inhibition of MPO activity, suggesting potential applications in managing inflammatory conditions .
特性
IUPAC Name |
3-(4-bromothiophen-2-yl)-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8(6-17-2)15-12(16)9(5-14)3-11-4-10(13)7-18-11/h3-4,7-8H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVSSAFPXKBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC(=CS1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














